(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Übersicht

Beschreibung

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is a chiral resolution reagent used to separate racemic compounds into different mirror isomers. It plays a crucial role in the production of optically active drugs .

Synthesis Analysis

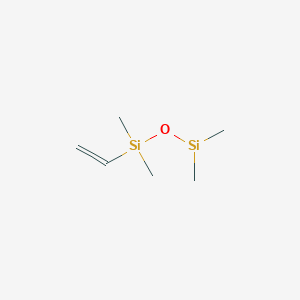

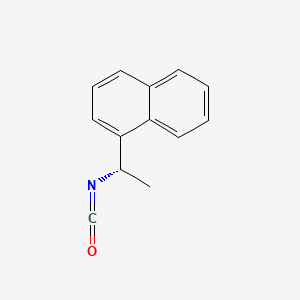

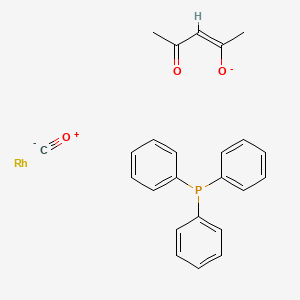

(S)-1-(1-Naphthyl)ethylamine + Phosgene → (S)-(+)-1-(1-Naphthyl)ethyl isocyanate Molecular Structure Analysis

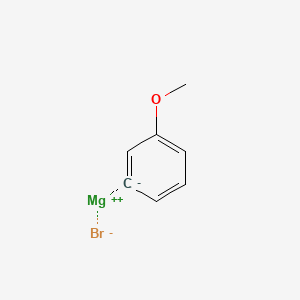

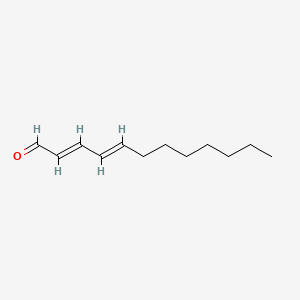

The molecular formula of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate is C₁₃H₁₁NO , with a molecular weight of approximately 197.24 g/mol . The compound consists of a naphthyl group attached to an isocyanate functional group.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Regioselective Synthesis: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) has been used in the regioselective synthesis of naphthylethylcarbamoyl-beta-cyclodextrins. This process involved reactions with beta-cyclodextrin (beta-CD) and resulted in various substitution products, with primary substitution predominating under certain conditions (Gahm et al., 1993).

Chromatographic Analysis

- Separation of Alcohols: The compound was used in the separation of secondary alcohol enantiomers via supercritical fluid chromatography. This study showed that the selectivity of enantiomers depended more on the stationary phase properties than those of the mobile phase (Sakaki & Hirata, 1991).

Spectroscopy and Molecular Analysis

- Vibrational Analysis: Fourier transform infrared and Raman spectra of isocyanic acid 1-naphthyl ester were analyzed to understand its vibrational properties, electronic properties, and molecular structure (Shoba et al., 2011).

Photochemical Reactions

- Bichromophoric Systems: Investigations into the photochemical reactions of naphthyl-vinyl non-conjugated bichromophoric systems revealed interesting photocycloaddition behaviors and product formations, suggesting diverse photochemistry possibilities (Kashoulis et al., 1984).

Enantiomeric Purity Determination

- Chiral Analysis: NEIC was used for the determination of enantiomeric purity of chiral alcohols, illustrating its utility in synthesizing diastereoisomeric carbamates for stereochemical analysis (Irie et al., 1989).

Chemical Warfare Agent Simulation

- Supramolecular Gels: Urea-based supramolecular gels containing (S)-(+)-1-(1-Naphthyl)ethyl isocyanate showed notable response to the presence of dimethyl methylphosphonate (DMMP), a chemical warfare agent simulant, highlighting its potential in defense applications (Piana et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(1S)-1-isocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONOHGQPZFXJOJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427511 | |

| Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

CAS RN |

73671-79-1 | |

| Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1S)-1-isocyanatoethyl]naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: S-NEI plays a crucial role in determining the stereospecific fatty acid distribution within TAG molecules. This technique involves several steps:

- Initial Deuteration: TAGs are first deuterated to allow for differentiation of fatty acids during analysis. [, ]

- Partial Hydrolysis: Deuterated TAGs (dTAGs) undergo partial hydrolysis, yielding deuterated diacylglycerols (dDAGs). []

- Derivatization with S-NEI: The dDAGs are then reacted with S-NEI, forming diastereomeric derivatives (dDG-NEUs). []

- Separation & Analysis: These diastereomers are separated using chromatographic techniques, often high-performance liquid chromatography (HPLC), and the eluted fractions are analyzed, often by mass spectrometry, to identify and quantify the individual fatty acids present at each position on the glycerol backbone. [, ]

A: TAGs, the primary storage form of lipids in many organisms, possess inherent chirality due to the glycerol backbone. Using a chiral derivatizing agent like S-NEI is essential because it allows researchers to differentiate between enantiomers and diastereomers of the derivatized molecules. This is crucial for understanding the specific arrangement of fatty acids on the glycerol backbone (sn-1, sn-2, sn-3 positions), providing insights into TAG biosynthesis, metabolism, and their functional properties. [, , ]

ANone: While other chiral derivatizing agents exist, S-NEI offers several benefits for TAG analysis:

- Reactivity: S-NEI reacts readily with hydroxyl groups, making it suitable for derivatizing DAGs. [, ]

- Chromatographic Properties: The diastereomeric derivatives formed with S-NEI often exhibit good separation characteristics in HPLC, facilitating analysis. [, , ]

- Sensitivity: The derivatives formed can be detected with high sensitivity using various detectors, including mass spectrometry and fluorescence detectors, enabling analysis of trace amounts of TAGs in complex samples. [, ]

ANone: While effective, some potential limitations should be considered when using S-NEI:

- Multiple-step procedure: The derivatization process with S-NEI involves multiple steps, which can be time-consuming and require careful optimization. [, ]

- Potential for racemization: Care must be taken during the derivatization reaction to avoid racemization of the chiral center, which could compromise the accuracy of stereochemical analysis. [, ]

ANone: Yes, the utility of S-NEI extends beyond TAG analysis. It has been employed for:

- Determining enantiomeric purity: S-NEI reacts with chiral alcohols to form diastereomeric carbamates, allowing for the determination of enantiomeric purity using chromatographic techniques. []

- Developing enantioselective high-performance liquid chromatographic assays: For instance, researchers have used S-NEI to develop a method for measuring the enantiomers of the beta-adrenergic blocker acebutolol and its active metabolite in human serum. []

- High-pressure reactions: S-NEI has been used in the study of high-pressure [2+2] cycloaddition reactions with vinyl ethers, providing insights into stereoselectivity under these conditions. []

ANone: Several analytical methods are frequently employed to analyze S-NEI derivatives, including:

- High-Performance Liquid Chromatography (HPLC): This technique separates the diastereomeric derivatives based on their different affinities for the stationary phase. Normal-phase HPLC with chiral stationary phases (e.g., derivatized cyclodextrins) or chiral mobile phase additives (e.g., cyclodextrins) is often employed. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the fatty acid composition of derivatized TAGs. After separation, the mass spectrometer provides structural information and enables quantification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

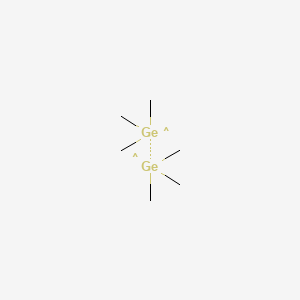

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)